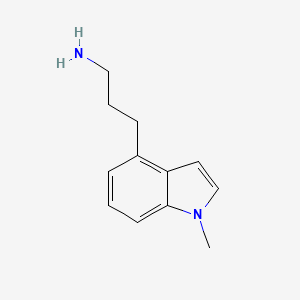
3-(1-Methyl-1H-indol-4-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methyl-1H-indol-4-yl)propan-1-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features an indole ring system substituted with a methyl group at the nitrogen atom and a propan-1-amine chain at the 4-position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-indol-4-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring system. The resulting indole can then be functionalized to introduce the propan-1-amine chain.
-
Fischer Indole Synthesis
Starting Materials: Phenylhydrazine, aldehyde or ketone
Reaction Conditions: Acidic conditions (e.g., methanesulfonic acid), reflux in methanol
Steps: Formation of the indole ring, followed by functionalization to introduce the propan-1-amine chain
-
Functionalization
Starting Materials: Indole derivative, propan-1-amine
Reaction Conditions: Various reagents and catalysts (e.g., palladium-catalyzed coupling reactions)
Steps: Introduction of the propan-1-amine chain at the 4-position of the indole ring
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The Fischer indole synthesis and subsequent functionalization steps are scaled up, and continuous flow reactors may be employed to enhance efficiency and control.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Methyl-1H-indol-4-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups
Major Products
Oxidation: Formation of oxo derivatives
Reduction: Formation of reduced amine derivatives
Substitution: Formation of substituted indole derivatives
Applications De Recherche Scientifique
3-(1-Methyl-1H-indol-4-yl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(1-Methyl-1H-indol-4-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1H-Indol-3-yl)propan-1-amine: Similar structure but with a different substitution pattern on the indole ring.
1-(1H-Indol-3-yl)propan-2-amine: Another indole derivative with a different amine substitution.
Uniqueness
3-(1-Methyl-1H-indol-4-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H16N2 |
|---|---|
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
3-(1-methylindol-4-yl)propan-1-amine |
InChI |
InChI=1S/C12H16N2/c1-14-9-7-11-10(5-3-8-13)4-2-6-12(11)14/h2,4,6-7,9H,3,5,8,13H2,1H3 |
Clé InChI |
TZQPEEMMCZSXCI-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C(C=CC=C21)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


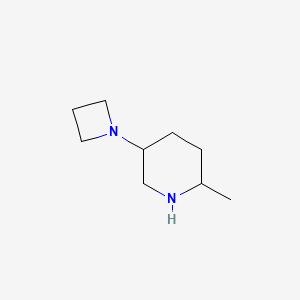



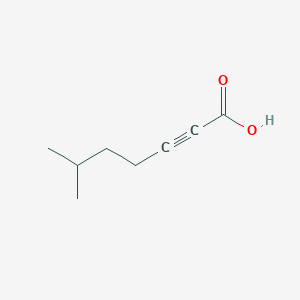
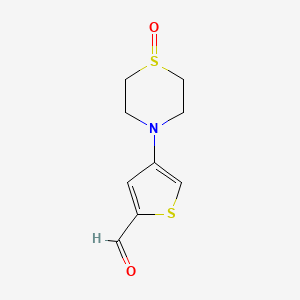
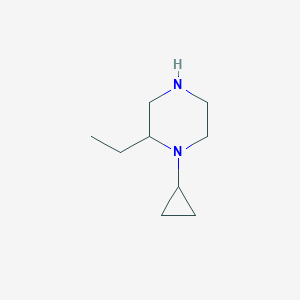
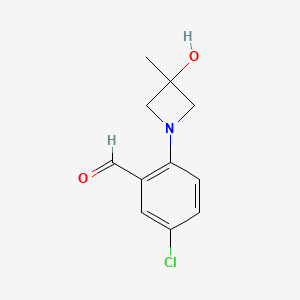
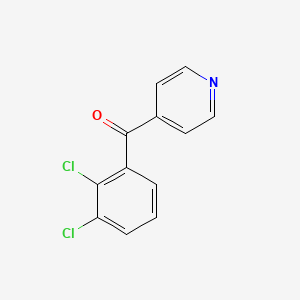
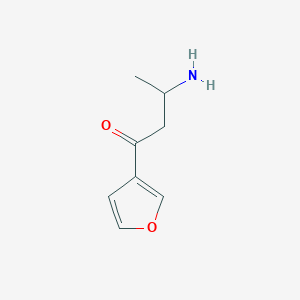
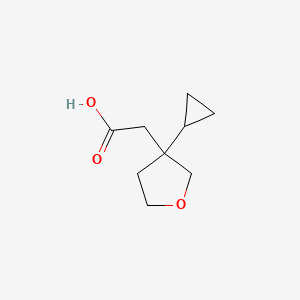
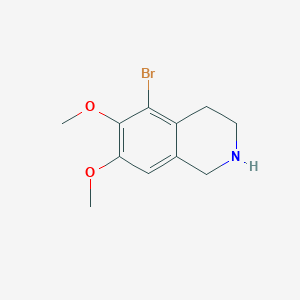
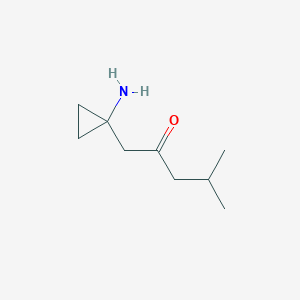
![Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13172683.png)
